3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a diazonium group attached to a benzene ring, which is further substituted with a methyl group and a pyrrolidine ring The tetrachlorozinc(2-) anion acts as a counterion to balance the charge of the diazonium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 3-methyl-4-pyrrolidin-1-ylbenzenamine. The process begins with the formation of the diazonium salt by treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C). The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozinc(2-) complex.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale diazotization reactors where precise control of temperature and reagent concentrations is maintained to ensure high yields and purity. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the nucleophile of choice.
Coupling Reactions: Often performed in alkaline conditions to facilitate the formation of the azo bond.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated derivatives of the original compound.
Coupling Reactions: Result in the formation of azo compounds, which are often brightly colored.
Reduction Reactions: Yield the corresponding amine, 3-methyl-4-pyrrolidin-1-ylbenzenamine.
Scientific Research Applications
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs due to its ability to form stable diazonium salts.
Materials Science: Utilized in the preparation of advanced materials, such as conducting polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) primarily involves the reactivity of the diazonium group. The diazonium group is highly reactive and can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or azo coupling.
Comparison with Similar Compounds
Similar Compounds
- 4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-)
- 3-methylbenzenediazonium;tetrachlorozinc(2-)
- 4-methyl-3-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-)
Uniqueness
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) is unique due to the presence of both a methyl group and a pyrrolidine ring on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. The combination of these substituents with the diazonium group and tetrachlorozinc(2-) counterion provides distinct electronic and steric properties that can be exploited in various applications.
Properties
CAS No. |
27569-10-4 |
---|---|
Molecular Formula |
C22H28Cl4N6Zn |
Molecular Weight |
583.7 g/mol |
IUPAC Name |
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C11H14N3.4ClH.Zn/c2*1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14;;;;;/h2*4-5,8H,2-3,6-7H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
GQDIZYZEIVCQTE-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.Cl[Zn-2](Cl)(Cl)Cl |
Related CAS |
52572-38-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.